2-(Allylthio)pyrazine

概要

説明

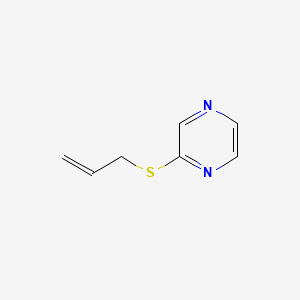

2-(Allylthio)pyrazine, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2S and its molecular weight is 152.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemopreventive Properties

2-(Allylthio)pyrazine has been extensively studied for its ability to inhibit carcinogenesis, particularly in liver tissues. Research indicates that it selectively inhibits cytochrome P450 2E1, an enzyme involved in the activation of various carcinogens.

Case Study: Hepatoprotective Effects

A study demonstrated that this compound significantly reduced liver fibrosis induced by dimethylnitrosamine in rats. The compound inhibited the expression of transforming growth factor-beta1 and improved liver function markers such as plasma protein and albumin levels .

| Effect | Before Treatment | After Treatment |

|---|---|---|

| Plasma Alanine Aminotransferase | Increased | Decreased |

| Plasma Bilirubin | Increased | Decreased |

| Total Plasma Protein | Decreased | Increased |

This indicates its potential utility in preventing liver damage from chemical exposures.

Inhibition of Hepatotoxicity

In another investigation, this compound was shown to ameliorate hepatotoxicity caused by vinyl carbamate, a known hepatocarcinogen. The administration of this compound prior to exposure resulted in decreased serum aspartate aminotransferase and alanine aminotransferase activities, signifying reduced liver damage .

Data Table: Effects on Hepatotoxicity

| Parameter | Control Group | This compound Group |

|---|---|---|

| Serum Aspartate Aminotransferase | High | Low |

| Serum Alanine Aminotransferase | High | Low |

| Tumor Incidence | High | Significantly Reduced |

Induction of Apoptosis in Cancer Cells

The compound also exhibits anti-cancer properties by inducing apoptosis in human promyelocytic leukemia (HL-60) cells. Treatment with this compound led to decreased cell viability and characteristic morphological changes associated with apoptosis, including nuclear fragmentation .

Pharmacokinetic Interactions

Research has also explored the pharmacokinetic interactions of this compound with other drugs, such as theophylline. It was found that pretreatment with this compound altered the metabolism of theophylline, leading to decreased formation of its metabolites due to suppression of cytochrome P450 enzymes .

Pharmacokinetic Data Table

| Metabolite | Control Group AUC | This compound AUC |

|---|---|---|

| 1,3-Dimethyluric Acid | 106 µg/min/ml | 62.3 µg/min/ml |

Radioprotective Properties

In addition to its chemopreventive effects, this compound has been identified as a radioprotective agent against total body irradiation. It enhances the expression of detoxifying genes, thereby reducing radiation-induced injuries .

特性

CAS番号 |

164352-89-0 |

|---|---|

分子式 |

C7H8N2S |

分子量 |

152.22 g/mol |

IUPAC名 |

2-prop-2-enylsulfanylpyrazine |

InChI |

InChI=1S/C7H8N2S/c1-2-5-10-7-6-8-3-4-9-7/h2-4,6H,1,5H2 |

InChIキー |

ZYBMMXTUPCNGBL-UHFFFAOYSA-N |

SMILES |

C=CCSC1=NC=CN=C1 |

正規SMILES |

C=CCSC1=NC=CN=C1 |

Key on ui other cas no. |

164352-89-0 |

同義語 |

2-(allylthio)pyrazine |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。